molecular formula C8H7N3O B137457 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone CAS No. 146874-38-6

1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone

Cat. No. B137457
M. Wt: 161.16 g/mol
InChI Key: WTOOGKIOBGXDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a heterocyclic organic molecule that contains both nitrogen and carbon atoms in its structure. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism Of Action

The mechanism of action of 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone involves its ability to bind to and inhibit the activity of certain enzymes. This inhibition can lead to changes in cellular signaling pathways and gene expression, which can result in various biological effects.

Biochemical And Physiological Effects

1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone has been shown to have various biochemical and physiological effects. It has been studied for its ability to inhibit the activity of protein kinases and phosphodiesterases, which can lead to changes in cellular signaling pathways and gene expression. This can result in effects such as cell proliferation, differentiation, and apoptosis.

Advantages And Limitations For Lab Experiments

1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone has advantages and limitations for lab experiments. Its ability to inhibit the activity of certain enzymes can be useful in studying various biological processes. However, its effects may be specific to certain cell types or signaling pathways, which can limit its applicability in certain experiments.

Future Directions

There are several future directions for research on 1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone. One direction is to study its effects on specific signaling pathways and gene expression in different cell types. Another direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and neurological disorders. Additionally, further research can be conducted to optimize its synthesis method and improve its efficacy and specificity.

Scientific Research Applications

1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone has potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases. This inhibition can lead to changes in cellular signaling pathways and gene expression, which can be useful in studying various biological processes such as cell proliferation, differentiation, and apoptosis.

properties

CAS RN

146874-38-6

Product Name

1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

1-(1H-imidazo[4,5-c]pyridin-4-yl)ethanone

InChI

InChI=1S/C8H7N3O/c1-5(12)7-8-6(2-3-9-7)10-4-11-8/h2-4H,1H3,(H,10,11)

InChI Key

WTOOGKIOBGXDDY-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC=CC2=C1N=CN2

Canonical SMILES

CC(=O)C1=NC=CC2=C1N=CN2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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